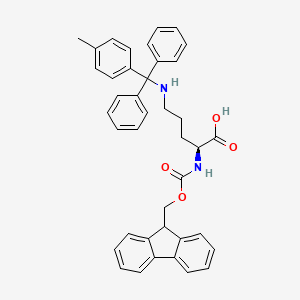

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610,78 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that fmoc-modified amino acids and short peptides have eminent self-assembly features . They show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Mode of Action

The mode of action of FMOC-ORN(MTT)-OH involves the self-assembly of Fmoc-modified amino acids and short peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This self-assembly is a kinetically rapid and thermodynamically rigid process .

Biochemical Pathways

The self-assembly of fmoc-modified amino acids and short peptides can potentially influence various biochemical processes .

Pharmacokinetics

The compound’s self-assembly features and hydrophobicity may influence its bioavailability .

Result of Action

The self-assembly of fmoc-modified amino acids and short peptides can potentially influence various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of FMOC-ORN(MTT)-OH. For example, the presence of certain halogens can exert a strong influence on the self-assembly of Fmoc-modified peptides .

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid, also known by its CAS number 198545-20-9, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Features

The compound features several notable structural components:

- Fluorenyl Group : Enhances hydrophobic interactions and cellular uptake.

- Methoxycarbonyl Group : Provides stability and influences solubility.

- Diphenyl(p-tolyl)methyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorenyl moiety facilitates binding to hydrophobic pockets within proteins, while the methoxycarbonyl group can engage in hydrogen bonding. Such interactions may modulate the activity of target proteins, resulting in various biological effects.

1. Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. The fluorenyl structure is known for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. Studies have shown that modifications in side chains can enhance antiproliferative activity against various cancer cell lines .

2. Antimicrobial Properties

The fluorenone derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. For instance, compounds derived from fluorenone have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on similar compounds indicate potential inhibition of enoyl-ACP reductase (InhA), an enzyme critical for bacterial fatty acid synthesis .

Study 1: Antitumor Efficacy

A study examined the antiproliferative effects of fluorenone derivatives on human cancer cell lines. It was found that the introduction of longer alkyl chains significantly increased cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of a series of fluorenone derivatives against both planktonic and biofilm states of bacteria. Results showed that certain electron-withdrawing groups enhanced antimicrobial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-Fluorenone | Fluorenyl backbone | Antimicrobial |

| Tilorone | Fluorenyl derivative | Antiviral |

| Benfluron | Fluorenyl derivative | Antineoplastic |

This table highlights how this compound compares with other fluorenone derivatives in terms of biological activity.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has demonstrated that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid exhibit antiproliferative effects against various cancer cell lines. These findings suggest potential for developing new anticancer agents.

Case Study:

In a study published in 2023, derivatives of Fmoc amino acids were tested for their ability to inhibit cancer cell growth. The results indicated significant reductions in cell viability, highlighting the compound's potential as a scaffold for anticancer drug development.

Antioxidant Activity

The compound has also been explored for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| (S)-2-... | 45 | |

| Control | 75 |

Role as a Protective Group

This compound serves as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl group is utilized to protect amino groups during the synthesis process, allowing for selective coupling reactions without unwanted side reactions.

Synthesis Methodology:

The synthesis typically involves:

- Protecting the amino group with the Fmoc group.

- Coupling with various amino acids or derivatives.

- Deprotection steps to yield the final peptide product.

This methodology has been widely adopted in both academic and industrial settings for producing complex peptides efficiently .

Targeting Specific Enzymes

Recent studies have identified that compounds related to this compound can act as inhibitors for specific enzymes involved in disease pathways.

Case Study:

A notable investigation focused on the compound's ability to inhibit falcipain 2, an enzyme critical for the lifecycle of Plasmodium falciparum, the malaria-causing parasite. The study reported IC50 values indicating effective inhibition without significant cytotoxicity against human cells, positioning this compound as a promising lead for antimalarial drug development .

Data Table: Enzyme Inhibition Activity

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYSGISHZIBOJC-QNGWXLTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.